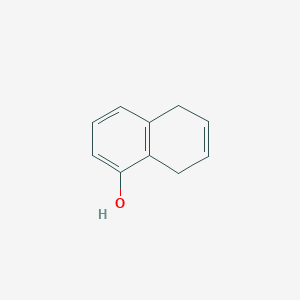

5,8-Dihydro-1-naphthol

描述

属性

IUPAC Name |

5,8-dihydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHLLHJOPUWLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182040 | |

| Record name | 5,8-Dihydro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27673-48-9 | |

| Record name | 5,8-Dihydro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27673-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dihydro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027673489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27673-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-Dihydro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-dihydro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,8-Dihydro-1-naphthol chemical properties and structure

An In-depth Technical Guide to 5,8-Dihydro-1-naphthol: Chemical Properties and Structure

Abstract

This compound is a key chemical intermediate with significant applications in pharmaceutical synthesis, most notably as a precursor to the beta-blocker Nadolol.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structural details, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Structure and Identifiers

This compound is a bicyclic aromatic alcohol. Its structure consists of a naphthalene (B1677914) ring system where one of the rings is partially saturated.

-

Synonyms: 5,8-Dihydronaphthalen-1-ol, 5-Hydroxy-1,4-dihydronaphthalene, NSC 125584[1]

-

Canonical SMILES: C1C=CCC2=C1C=CC=C2O[6]

-

InChI: InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2[4][5][6]

-

InChIKey: OAHLLHJOPUWLKW-UHFFFAOYSA-N[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 146.19 g/mol | [1][4][6] |

| Appearance | Dark brown solid, Light yellow crystals, or White solid after recrystallization | [1][2][7] |

| Melting Point | 56-60°C, 67-72°C, 69-72°C, 73-74.5°C, 75°C | [1][2][3][7][8] |

| Boiling Point | 120°C at 1 Torr, 264.839°C at 760 mmHg | [3][9] |

| Density | 1.1 ± 0.1 g/cm³, 1.142 ± 0.06 g/cm³ | [2][3] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [1] |

| CAS Number | 27673-48-9 | [1][4] |

Experimental Protocols

Synthesis of this compound from α-Naphthol

A common method for the synthesis of this compound is the Birch reduction of α-naphthol.[7][8]

Materials:

-

Liquid ammonia (B1221849) (approx. 1 L)[7][8]

-

Absolute ethanol (B145695) (3.0 moles, 170 ml)[7][8]

-

Magnesium sulfate (B86663) or anhydrous sodium sulfate[7][8]

-

Charcoal[7]

Procedure:

-

A 3-liter three-necked flask equipped with a Dry Ice condenser, a stirrer, and an inlet tube is charged with α-naphthol.[8]

-

The flask is cooled in a bath of solid carbon dioxide and alcohol, and liquid ammonia is introduced with vigorous stirring.[7][8]

-

Once the α-naphthol has dissolved, small pieces of lithium wire are added at a rate that prevents excessive refluxing of the ammonia.[7][8]

-

The mixture is stirred for an additional 20-30 minutes after the lithium addition is complete.[7][8]

-

Absolute ethanol is then added dropwise over 30-45 minutes.[7][8]

-

The ammonia is allowed to evaporate, aided by a stream of nitrogen or air.[7][8]

-

The residue is dissolved in 1 liter of water and extracted with ether to remove any unreacted starting material.[7][8]

-

The aqueous phase is cooled and acidified with concentrated HCl.[7][8]

-

The ether extract is washed with water and dried over magnesium sulfate or sodium sulfate.[7][8]

-

The ether is evaporated to yield crude this compound.[8]

-

For further purification, the solid can be taken up in ether with charcoal, filtered, and the ether evaporated.[7] Recrystallization can then be performed to obtain a white solid.[7]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility.[10] This method is scalable for preparative separation and can be adapted for UPLC applications.[10]

Reactivity and Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals.[3] Its most prominent application is in the production of Nadolol, a non-selective beta-adrenergic blocker used in the management of hypertension and angina pectoris.[1][2][3] The reactivity of the hydroxyl group and the aromatic ring allows for further chemical modifications to build more complex molecular architectures.

Safety Information

This compound is associated with several hazard classifications.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

-

Incompatibilities: Strong oxidizing agents and strong acids.[11]

-

Hazardous Decomposition Products: In combustion, it emits toxic fumes.[11]

Visualizations

Caption: Synthesis workflow for this compound from α-naphthol.

Caption: Role of this compound as an intermediate in Nadolol synthesis.

References

- 1. usbio.net [usbio.net]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C10H10O | CID 97466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (>80%) | LGC Standards [lgcstandards.com]

- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lookchem.com [lookchem.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5,8-Dihydro-1-naphthol

This technical guide provides a comprehensive overview of 5,8-Dihydro-1-naphthol, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

CAS Number: 27673-48-9[1]

Synonyms:

-

5,8-Dihydronaphthalen-1-ol[1]

-

1-Naphthalenol, 5,8-dihydro-[2]

-

5-Hydroxy-1,4-dihydronaphthalene

-

NSC 125584[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1][3] |

| Molecular Weight | 146.19 g/mol | [1][3] |

| Appearance | Dark Brown Solid | |

| Melting Point | 56-60 °C | |

| Boiling Point | 264.8 °C at 760 mmHg | |

| Solubility | Soluble in Chloroform (B151607), DMSO, Methanol | |

| pKa | 10.18 ± 0.20 (Predicted) |

Spectral Data

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reduction of α-naphthol. It is a crucial starting material for the synthesis of the non-selective beta-adrenergic receptor antagonist, Nadolol.

Synthesis of this compound from α-Naphthol

This protocol describes the Birch reduction of α-naphthol to yield this compound.

Materials:

-

α-Naphthol

-

Liquid ammonia (B1221849)

-

Lithium wire

-

Ethyl alcohol

-

Diethyl ether

-

Magnesium sulfate (B86663)

-

Activated charcoal

-

Concentrated Hydrochloric acid

-

4 L reactor with a cooling bath (solid carbon dioxide and alcohol)

Procedure:

-

Place 108 g (0.75 mol) of α-naphthol into a 4 L reactor.

-

Cool the reactor in a bath of solid carbon dioxide and alcohol, and introduce approximately 1 L of liquid ammonia with vigorous stirring.

-

Once the α-naphthol has nearly dissolved, add 20.9 g of lithium wire in small pieces. Stir the mixture for 30 minutes.

-

Add 170 ml of ethyl alcohol dropwise.

-

Allow the reactor to warm up and bubble nitrogen through the mixture to drive off the ammonia.

-

Take up the grey, pasty residue in 1 L of water and extract the mixture three times with 100 ml of ether.

-

Cool the aqueous phase and acidify with concentrated HCl until the pH is acidic.

-

Extract the resulting brown oil three times with ether. Wash the combined ether fractions three times with water and dry over magnesium sulfate.

-

Filter the solution and evaporate to dryness.

-

Take up the resulting solid in ether and dry the mixture over MgSO₄ in the presence of activated charcoal.

-

Filter the mixture and evaporate the filtrate to dryness to obtain a yellow solid.

-

Recrystallization should yield a white solid with a melting point of 73°-74.5° C.

Synthesis of Nadolol from this compound

The following is a representative protocol for the synthesis of Nadolol, a beta-blocking agent, using this compound as the starting material.

Materials:

-

This compound (80% pure)

-

Methanol

-

Water

-

tert-Butylamine

-

Chloroform

-

Sodium hydroxide (50% solution)

-

Sodium sulfate

-

Glacial acetic acid

-

Potassium iodate

-

Iodine

-

Potassium acetate (B1210297)

-

Potassium hydroxide

Procedure:

-

Suspend 1.46 kg of 80% pure 5,8-dihydronaphthol (10 mol) in 9.4 L of epichlorohydrin.

-

Purge the reaction vessel with nitrogen and add 368 mL of tetraethylammonium hydroxide (5 mol%).

-

Heat the reaction to 80°C and maintain for 2.5 hours.

-

Distill off the epichlorohydrin completely under a vacuum.

-

Add 80 g of methanol, 50 g of water, and then 1.5 kg of t-butylamine. Caution: This step is exothermic.

-

Reflux the mixture for 6 hours and then stir at room temperature overnight.

-

Distill off the solvent under a vacuum.

-

To the resulting thick oil, add 3 L of chloroform, 2 L of water, and 0.3 L of a 50% NaOH solution. Agitate vigorously for 10 minutes and then separate the layers.

-

Wash the organic layer with 2 L of water.

-

Dry the organic layer over sodium sulfate and evaporate the chloroform completely at 80°C under a vacuum.

-

In a water-free environment, add 12.5 L of glacial acetic acid to the thick brown oil and heat to 60°C.

-

With good stirring and under a nitrogen atmosphere, add 473 g of potassium iodate.

-

Add 1.15 kg of iodine (4.5 mol) and maintain the temperature at 60-75°C for three hours.

-

Add 1.01 kg of potassium acetate and reflux for 1 hour.

-

Evaporate the acetic acid completely under a vacuum.

-

Add a solution of 3 kg of potassium hydroxide dissolved in 9 L of methanol, reflux for 5 hours, and then stir overnight to yield Nadolol.

Logical and Experimental Workflows

The synthesis of Nadolol from this compound provides a clear example of a multi-step chemical synthesis workflow.

Caption: Synthetic pathway of Nadolol from α-Naphthol.

Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, its major derivative, Nadolol, is a non-selective beta-adrenergic antagonist. The following diagram illustrates the beta-adrenergic signaling pathway, which is the pharmacological target of Nadolol. Understanding this pathway is crucial for researchers in drug development working with compounds of this class.

Caption: Beta-adrenergic signaling pathway inhibited by Nadolol.

References

An In-depth Technical Guide to the Birch Reduction of 1-Naphthol: Mechanism and Procedure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Birch reduction is a powerful and widely utilized method in synthetic organic chemistry for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes.[1][2][3] This reaction, named after the Australian chemist Arthur Birch, employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol.[1][2] Unlike catalytic hydrogenation, which often leads to complete saturation of the aromatic ring, the Birch reduction offers a unique pathway to selectively reduce one of the rings in polycyclic aromatic systems.[1] This guide provides a detailed technical overview of the Birch reduction as applied to 1-naphthol (B170400), a key starting material in the synthesis of various biologically active molecules and pharmaceutical intermediates. The primary product of this reaction is 5,8-dihydronaphthalen-1-ol.[4]

Reaction Mechanism

The Birch reduction of 1-naphthol proceeds through a well-established mechanism involving the transfer of solvated electrons from the alkali metal to the aromatic ring.[5][6] The hydroxyl group of 1-naphthol, being an electron-donating group, directs the reduction to the unsubstituted ring.[7] The reaction is initiated by the dissolution of an alkali metal, such as lithium, in liquid ammonia, which generates a characteristic deep blue solution containing solvated electrons.[2][7]

The mechanism unfolds in the following key steps:

-

Deprotonation: In the strongly basic medium of the metal-ammonia solution, the acidic phenolic proton of 1-naphthol is removed to form the corresponding naphthoxide ion. This enhances the electron-donating nature of the substituent, further deactivating the substituted ring towards reduction.[7]

-

Single Electron Transfer (SET): A solvated electron is transferred from the metal-ammonia solution to the unsubstituted ring of the naphthoxide ion, forming a radical anion.[5][6]

-

Protonation: The radical anion is protonated by the alcohol present in the reaction mixture, which acts as a proton source.[5][6]

-

Second Single Electron Transfer: A second solvated electron is transferred to the resulting radical, forming an anion.[5][6]

-

Final Protonation: A final protonation step by the alcohol yields the 5,8-dihydronaphthalen-1-ol product.[5][6]

The overall transformation selectively reduces the unsubstituted ring of 1-naphthol, leaving the phenolic ring intact.

Mechanistic Pathway

Caption: Mechanism of the Birch Reduction of 1-Naphthol.

Experimental Procedure

The following is a representative experimental protocol for the Birch reduction of 1-naphthol to synthesize 5,8-dihydronaphthalen-1-ol.[8]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Naphthol (α-naphthol) | 144.17 | 108 g | 0.75 |

| Lithium wire | 6.94 | 20.9 g | 3.01 |

| Liquid Ammonia | 17.03 | ~1 L | - |

| Ethyl Alcohol | 46.07 | 170 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Concentrated HCl | 36.46 | As needed | - |

| Magnesium Sulfate | 120.37 | As needed | - |

| Activated Charcoal | 12.01 | As needed | - |

Protocol

-

Reaction Setup: A 4-liter three-necked round-bottom flask equipped with a mechanical stirrer is cooled in a dry ice/acetone bath.

-

Addition of Ammonia and Substrate: Approximately 1 liter of liquid ammonia is condensed into the cooled flask. 108 g (0.75 mol) of 1-naphthol is then added with vigorous stirring.

-

Addition of Lithium: Once the 1-naphthol has nearly dissolved, 20.9 g of lithium wire is added in small portions over a period of time. The reaction mixture is then stirred for 30 minutes.

-

Protonation: 170 mL of ethyl alcohol is added dropwise to the reaction mixture.

-

Ammonia Evaporation: The cooling bath is removed, and the flask is allowed to warm to room temperature. A stream of nitrogen is bubbled through the mixture to facilitate the evaporation of ammonia.

-

Workup: The resulting grey, pasty residue is dissolved in 1 liter of water. The aqueous solution is extracted three times with 100 mL portions of diethyl ether to remove any non-acidic byproducts. The aqueous phase is then cooled and acidified with concentrated HCl until it is acidic to litmus (B1172312) paper.

-

Product Extraction: The precipitated brown oil is extracted three times with diethyl ether.

-

Drying and Purification: The combined ether extracts are washed three times with water and then dried over anhydrous magnesium sulfate. After filtration, the solvent is evaporated to yield a solid. This solid is redissolved in ether, and activated charcoal is added. The mixture is dried again over magnesium sulfate, filtered, and the solvent is evaporated.

-

Recrystallization: The resulting yellow solid is recrystallized to afford a white solid, which is the final product, 5,8-dihydronaphthalen-1-ol.[8] The reported melting point is 73-74.5°C.[8]

Experimental Workflow

Caption: Experimental Workflow for Birch Reduction of 1-Naphthol.

Conclusion

The Birch reduction of 1-naphthol is a reliable and effective method for the synthesis of 5,8-dihydronaphthalen-1-ol. A thorough understanding of the reaction mechanism, particularly the directing effect of the hydroxyl group, is crucial for predicting the outcome of reductions on substituted naphthalenes. The provided experimental protocol offers a detailed guide for the practical execution of this transformation. This reaction serves as a valuable tool in the arsenal (B13267) of synthetic chemists, particularly in the fields of pharmaceutical development and natural product synthesis, where the selective modification of aromatic systems is often a key strategic step.

References

- 1. Birch reduction - Wikipedia [en.wikipedia.org]

- 2. Birch Reduction | Pharmaguideline [pharmaguideline.com]

- 3. byjus.com [byjus.com]

- 4. chembk.com [chembk.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

Spectroscopic Characterization of 5,8-Dihydro-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation

The following tables summarize the key spectroscopic data for 5,8-Dihydro-1-naphthol. It is important to note that the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis data are predicted values based on established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 6.6 - 6.8 | d | 7.5 - 8.0 |

| H3 | 7.0 - 7.2 | t | 7.5 - 8.0 |

| H4 | 6.8 - 7.0 | d | 7.5 - 8.0 |

| H6 | 5.8 - 6.0 | m | - |

| H7 | 5.8 - 6.0 | m | - |

| H5 (allylic) | 3.1 - 3.3 | m | - |

| H8 (allylic) | 3.1 - 3.3 | m | - |

| OH | 4.5 - 5.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 150 - 155 |

| C2 | 110 - 115 |

| C3 | 125 - 130 |

| C4 | 120 - 125 |

| C4a | 135 - 140 |

| C5 | 125 - 130 |

| C6 | 125 - 130 |

| C7 | 25 - 30 |

| C8 | 25 - 30 |

| C8a | 130 - 135 |

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (alkene) | 3010 - 3050 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C=C stretch (alkene) | 1640 - 1680 | Weak-Medium |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol (B145695) | ~270-280, ~310-320 | π → π* |

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 145 | High | [M-H]⁺ |

| 131 | Medium | [M-CH₃]⁺ |

| 117 | Medium | [M-C₂H₅]⁺ or [M-CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan of the empty ATR crystal or a blank KBr pellet. Acquire the sample spectrum and present it in terms of transmittance or absorbance.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) of known concentration (e.g., 1 mg/mL). Prepare a dilute solution from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Scan Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample as a blank.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

4. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship of spectroscopic techniques in the structural elucidation of this compound.

An In-depth Technical Guide to 5,8-Dihydro-1-naphthol: Synthesis and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5,8-Dihydro-1-naphthol, with a focus on its synthesis and structural characterization. While exhaustive searches of scientific literature and spectral databases did not yield specific experimental ¹H and ¹³C NMR data for this compound, this document outlines a well-established synthetic protocol and presents its molecular structure.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Birch reduction of α-naphthol. This reaction selectively reduces one of the aromatic rings, yielding the desired dihydronaphthol product.

Experimental Protocol: Birch Reduction of α-Naphthol

This protocol is adapted from established literature procedures.

Materials:

-

α-Naphthol

-

Lithium wire

-

Liquid ammonia (B1221849)

-

Anhydrous ethyl alcohol (Ethanol)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Concentrated hydrochloric acid (HCl)

-

Solid carbon dioxide (dry ice)

-

Nitrogen gas

Procedure:

-

A 4-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is charged with 108 g (0.75 mol) of α-naphthol.

-

The flask is cooled in a bath of dry ice and acetone. Approximately 1 liter of liquid ammonia is carefully introduced while stirring vigorously.

-

Once the α-naphthol has nearly dissolved, 20.9 g of lithium wire, cut into small pieces, is added portion-wise. The addition should be controlled to prevent excessive refluxing of the ammonia. The reaction mixture will develop a deep blue color.

-

After the lithium addition is complete, the mixture is stirred for an additional 30 minutes.

-

170 ml of anhydrous ethyl alcohol is then added dropwise to the reaction mixture.

-

The cooling bath is removed, and the flask is allowed to warm to room temperature. A stream of nitrogen gas is bubbled through the mixture to facilitate the evaporation of the ammonia.

-

The resulting grey, pasty residue is taken up in 1 liter of water. This aqueous solution is extracted three times with 100 ml portions of diethyl ether to remove any non-acidic byproducts.

-

The aqueous phase is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper. This will precipitate the this compound as a brown oil.

-

The acidic aqueous layer is extracted three times with ether.

-

The combined ether extracts are washed three times with water and then dried over anhydrous magnesium sulfate.

-

The ether is removed by rotary evaporation to yield the crude product as a yellow solid.

-

Recrystallization from a suitable solvent, such as petroleum ether, affords purified this compound as a white solid. The reported melting point is in the range of 73-74.5 °C.[1]

Structural Information

The chemical structure of this compound is presented below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Data

For researchers who synthesize this compound, it is recommended to acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to unambiguously assign all proton and carbon signals.

Logical Relationships in Structural Elucidation

The following diagram illustrates the general workflow for characterizing a synthesized compound like this compound, highlighting the crucial role of NMR spectroscopy.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed experimental protocol for the synthesis of this compound via the Birch reduction of α-naphthol. While the specific ¹H and ¹³C NMR data for this compound are not currently available in the public domain, the structural information and the general characterization workflow presented here offer a solid foundation for researchers working with this molecule. It is strongly recommended that any newly synthesized batches of this compound be thoroughly characterized by modern spectroscopic techniques to confirm its identity and purity.

References

Mass Spectrometry Analysis of 5,8-Dihydro-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5,8-Dihydro-1-naphthol (C₁₀H₁₀O, Molar Mass: 146.19 g/mol ), a key intermediate in the synthesis of pharmaceuticals such as the beta-blocker, Nadolol. This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents quantitative data derived from mass spectral analysis, and visualizes the proposed fragmentation pathways and relevant chemical synthesis workflows.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The primary ions observed, particularly under Electron Ionization (EI) conditions typical for GC-MS, are summarized below. The fragmentation pattern is proposed based on established chemical principles, including the stability of aromatic structures and characteristic reactions of cyclic alkenes.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Description of Formation |

| 146 | [C₁₀H₁₀O]⁺• | C₁₀H₁₀O | Molecular Ion (M⁺•) : Formed by the loss of a single electron from the this compound molecule. Its presence confirms the molecular weight.[1] |

| 145 | [C₁₀H₉O]⁺ | C₁₀H₉O | [M-H]⁺ : Arises from the loss of a single hydrogen radical, a common fragmentation for aromatic alcohols.[1] |

| 131 | [C₉H₇O]⁺ | C₉H₇O | [M-CH₃]⁺ : Postulated to form via rearrangement and loss of a methyl radical. |

| 118 | [C₈H₆O]⁺• | C₈H₆O | [M-C₂H₄]⁺• : Result of a Retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic alkenes, leading to the loss of ethylene. |

| 117 | [C₈H₅O]⁺ | C₈H₅O | [M-C₂H₅]⁺ : Formed by the loss of an ethyl radical. |

| 90 | [C₇H₆]⁺• | C₇H₆ | [C₈H₆O - CO]⁺• : Subsequent loss of carbon monoxide (CO) from the m/z 118 fragment. |

Postulated Fragmentation Pathway

The fragmentation of this compound in an electron ionization source is believed to initiate from the molecular ion (m/z 146). The subsequent fragmentation follows logical pathways to produce the observed ions. A key pathway is the Retro-Diels-Alder reaction, which is a common fragmentation mechanism for cyclohexene-containing structures.

Experimental Protocols

The following protocols are representative methodologies for the analysis of this compound using GC-MS and LC-MS. These should be adapted and validated for specific laboratory instrumentation and research needs.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of semi-volatile compounds like this compound.

Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or ethyl acetate (B1210297).

-

Working Solutions: Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the same solvent for calibration.

-

Matrix Samples: For analysis in complex matrices (e.g., reaction mixtures, biological samples), a liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) may be necessary to remove interfering substances.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet: Splitless mode at 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for analyzing this compound in complex liquid samples and can be more suitable for thermally labile compounds.

Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solutions: Dilute the stock solution with the initial mobile phase composition to create calibration standards.

-

Matrix Samples: Dilute liquid samples (e.g., from in-vitro metabolism studies) with the mobile phase. Protein precipitation (e.g., with acetonitrile) or SPE may be required for biological matrices like plasma.

Instrumentation and Conditions:

-

Liquid Chromatograph:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Scan Range: m/z 50-500.

-

MS/MS (for targeted analysis): A precursor ion of m/z 147 ([M+H]⁺) can be selected for collision-induced dissociation (CID) to monitor specific product ions.

-

Logical Relationships and Workflows

Role in Nadolol Synthesis

This compound is a critical starting material in the industrial synthesis of Nadolol. The diene system of this compound allows for stereospecific dihydroxylation to form the key cis-diol intermediate.

General Experimental Workflow

The overall process for the mass spectrometry analysis of this compound follows a standardized workflow from sample acquisition to data interpretation.

References

In-Depth Technical Guide to the FT-IR Spectrum of 5,8-Dihydro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5,8-dihydro-1-naphthol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups, supported by data from analogous compounds such as 1-naphthol (B170400) and other naphthalene (B1677914) derivatives.[1][2][3][4][5][6][7] This document also outlines a comprehensive experimental protocol for obtaining an FT-IR spectrum of this compound and includes a logical workflow diagram for spectral acquisition and interpretation.

Molecular Structure and Expected Vibrational Modes

This compound (CAS No: 27673-48-9) is an aromatic alcohol with the molecular formula C₁₀H₁₀O.[8][9][10][11] Its structure consists of a dihydronaphthalene core with a hydroxyl (-OH) group attached to the aromatic ring. The key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum are:

-

O-H (hydroxyl) group: This will produce a strong, broad absorption band.

-

Aromatic C-H bonds: These will exhibit stretching and bending vibrations.

-

Aliphatic C-H bonds in the dihydro portion of the molecule.

-

C=C bonds within the aromatic ring.

-

C-O bond of the hydroxyl group.

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands for this compound, based on known frequencies for its functional groups and data from related molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3500 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding.[12] The exact position can be influenced by concentration and sample state.[12] For phenolic compounds, this stretch can appear around 3500 cm⁻¹.[12] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H stretching in aromatic rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Arises from the C-H bonds in the saturated portion of the dihydro-naphthalene ring. |

| Aromatic C=C Stretch | 1650 - 1450 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the aromatic ring. A peak around 1585 cm⁻¹ is characteristic of aromatic C=C stretching.[7] |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong | This absorption is characteristic of the stretching vibration of the C-O bond in phenols and aromatic alcohols. The C-O stretching frequency in phenolic compounds can occur around 1268 cm⁻¹.[7] |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can provide information about the substitution pattern of the aromatic ring. |

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature.[8] The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are two common and suitable techniques.

Sample Preparation

Method A: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Data Acquisition: Collect the FT-IR spectrum. A typical measurement involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Method B: Potassium Bromide (KBr) Pellet

-

Sample Grinding: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder into a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the spectrometer and record a background spectrum.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's beam path.

-

Data Acquisition: Collect the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Data Processing and Analysis

-

Background Subtraction: The collected sample spectrum should be automatically ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Baseline Correction: If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Peak Picking and Annotation: Identify and label the wavenumbers of significant absorption bands.

-

Interpretation: Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

Caption: Experimental workflow for FT-IR analysis.

Caption: Logical pathway for spectral interpretation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ifo.lviv.ua [ifo.lviv.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. This compound | C10H10O | CID 97466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Unveiling the Electronic Fingerprints: A Technical Guide to the UV-Vis Spectroscopic Properties of Dihydronaphthols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of UV-Vis spectroscopy in the characterization of dihydronaphthols. These compounds, pivotal in various research domains including drug development and materials science, possess distinct electronic properties that can be effectively elucidated using this powerful analytical technique. This guide provides a comprehensive overview of their spectroscopic behavior, detailed experimental protocols, and an exploration of the structure-property relationships that govern their absorption characteristics.

Introduction to the UV-Vis Spectroscopy of Dihydronaphthols

Dihydronaphthols are a class of bicyclic aromatic hydrocarbons that exhibit characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The position and intensity of these absorptions are intrinsically linked to the electronic structure of the molecule, particularly the π-electron system of the aromatic ring and the influence of the hydroxyl substituent and the degree of saturation in the adjacent ring.

The UV-Vis spectra of dihydronaphthols are primarily governed by π → π* electronic transitions within the aromatic naphthalene (B1677914) core. The position of the hydroxyl group and the specific isomer (e.g., 1,2-dihydronaphthol vs. 1,4-dihydronaphthol) significantly influence the extent of conjugation and the symmetry of the molecule, leading to distinct spectral fingerprints. Understanding these relationships is crucial for structural elucidation, purity assessment, and quantitative analysis.

Quantitative UV-Vis Spectroscopic Data

The following tables summarize the key UV-Vis spectroscopic parameters for various dihydronaphthols and related compounds. These values, including the wavelength of maximum absorption (λmax) and molar absorptivity (ε), are critical for compound identification and quantification.

| Compound Name | Isomer | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 1,2-Dihydronaphthalene | - | Data Not Available | Data Not Available | Data Not Available | NIST Chemistry WebBook |

| 1,4-Dihydronaphthalene | - | Gas Phase | ~275, ~285 | Data Not Available | NIST Chemistry WebBook[1][2][3] |

| 1-Naphthol | - | Water | 321.6 | Data Not Available | Hossain et al., 2016 |

| 1-Naphthol | - | Chloroform | 323.0 | Data Not Available | Hossain et al., 2016 |

| 2-Naphthol | - | Water | 273.6 | Data Not Available | Hossain et al., 2016 |

| 2-Naphthol | - | Chloroform | 275.4 | Data Not Available | Hossain et al., 2016 |

Note: The NIST Chemistry WebBook provides the UV-Vis spectrum for 1,4-dihydronaphthalene, but concentration information is not available, hence molar absorptivity cannot be calculated directly from the provided data.

Factors Influencing the Spectroscopic Properties of Dihydronaphthols

Several factors can significantly impact the UV-Vis absorption characteristics of dihydronaphthols:

-

Isomerism: The position of the double bond and the hydroxyl group in the dihydronaphthalene ring system alters the electronic distribution and the extent of conjugation. This results in distinct λmax values for different isomers. For instance, the conjugation in 1,2-dihydronaphthol differs from that in 1,4-dihydronaphthol, leading to different absorption spectra.

-

Substituents: The presence of other functional groups on the aromatic ring can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. Electron-donating groups, such as methoxy (B1213986) (-OCH₃), generally lead to a red shift, while electron-withdrawing groups can cause a blue shift.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states of the dihydronaphthol molecule, leading to solvatochromic shifts. In polar solvents, hydrogen bonding with the hydroxyl group can occur, further affecting the electronic transitions. Generally, for π → π* transitions, an increase in solvent polarity leads to a small red shift.

Experimental Protocols for UV-Vis Spectroscopic Analysis

Accurate and reproducible UV-Vis spectroscopic data is contingent upon meticulous experimental technique. The following provides a detailed methodology for the analysis of dihydronaphthols.

Instrumentation

A calibrated double-beam UV-Vis spectrophotometer capable of scanning the wavelength range of 200-400 nm is required. Quartz cuvettes with a 1 cm path length are recommended for measurements in the UV region.

Sample Preparation

-

Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength range of interest and in which the dihydronaphthol sample is readily soluble. Common solvents for aromatic compounds include ethanol, methanol, cyclohexane, and acetonitrile. The choice of solvent should be reported with the spectral data.

-

Standard Solution Preparation:

-

Accurately weigh a precise amount of the dihydronaphthol standard using an analytical balance.

-

Dissolve the standard in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations. This is necessary to construct a calibration curve for quantitative analysis.

-

-

Sample Solution Preparation:

-

Dissolve a known amount of the dihydronaphthol sample in the chosen solvent to obtain a concentration that falls within the linear range of the Beer-Lambert law. The absorbance should ideally be between 0.1 and 1.0 for optimal accuracy.

-

Measurement Procedure

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse the sample cuvette with the sample solution before filling it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Determine the wavelength of maximum absorption (λmax).

-

If performing quantitative analysis, measure the absorbance at λmax for all standard solutions and the sample solution.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of dihydronaphthols.

Caption: Workflow for UV-Vis Spectroscopic Analysis of Dihydronaphthols.

Conclusion

UV-Vis spectroscopy is an indispensable tool for the characterization of dihydronaphthols. The distinct absorption spectra provide valuable information about the isomeric form, the presence of substituents, and the concentration of these compounds in solution. By following standardized experimental protocols and understanding the factors that influence their spectroscopic properties, researchers can confidently utilize this technique for qualitative and quantitative analysis in a wide range of scientific and industrial applications. Further research to populate the spectroscopic database for a wider array of dihydronaphthol derivatives will continue to enhance the utility of UV-Vis spectroscopy in this field.

References

- 1. Spectroscopic Characterisation of the Naphthalene Dioxygenase from Rhodococcus sp. Strain NCIMB12038 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of naphthalene by a multicomponent enzyme system from Pseudomonas sp. strain NCIB 9816 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 5,8-Dihydro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5,8-Dihydro-1-naphthol, a key intermediate in the synthesis of pharmaceuticals such as Nadolol (B74898).[1][2] This document collates available data on its melting point and solubility, presents a general experimental protocol for melting point determination, and visualizes its role in a significant synthetic pathway.

Core Physical Properties

This compound is typically a dark brown or light yellow solid.[1][3] Its key physical characteristics are summarized below.

Data Presentation

The quantitative physical data for this compound are presented in the following tables for clarity and ease of comparison.

Table 1: Melting Point of this compound

| Property | Value Range (°C) | Source(s) |

| Melting Point | 56-60 | [1][2][4][5] |

| Melting Point | 67-72 | [3] |

| Melting Point | 69-72 (crude) | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [1][4] |

| DMSO | Soluble | [1][4] |

| Methanol | Soluble | [1][4] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the surveyed literature, a general methodology for determining the melting point of a solid organic compound is provided below. This protocol is based on standard laboratory practices.

Melting Point Determination (General Protocol)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed in a mortar and finely ground.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a small, compact column of the sample (2-3 mm in height) is obtained.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting point (a narrow range of 1-2°C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Mandatory Visualization

The following diagram illustrates the synthetic pathway of Nadolol, a beta-adrenergic receptor antagonist, starting from this compound. This visualization highlights the pivotal role of this compound as a starting material in the synthesis of this important pharmaceutical agent.

Caption: Synthetic pathway of Nadolol from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. US5319141A - Process of making nadolol - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. CA1272211A - Process for the manufacture of nadolol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Dihydronaphthol Ring System: A Technical Guide to its Fundamental Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The dihydronaphthol ring system, a core scaffold in a variety of natural products and synthetically derived molecules, presents a rich landscape for chemical exploration and therapeutic development. Its inherent reactivity, characterized by a partially saturated bicyclic structure bearing a hydroxyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the fundamental reactivity of the dihydronaphthol ring system, including key synthetic routes, characteristic reactions, and its emerging role in modulating critical cellular signaling pathways.

I. Synthesis of the Dihydronaphthol Ring System

The construction of the dihydronaphthol scaffold can be achieved through several synthetic strategies, often starting from readily available precursors. A common approach involves the tandem aldol (B89426) condensation-Diels-Alder-aromatization sequence.

Table 1: Synthesis of Dihydronaphthalen-1(2H)-one Derivatives [1]

| Entry | Aldehyde (Ar) | Dienophile | Product | Yield (%) |

| 1 | Benzaldehyde | Diethyl acetylenedicarboxylate (B1228247) (DEAD) | 4a | 82 |

| 2 | 4-Methylbenzaldehyde | DEAD | 4b | 85 |

| 3 | 4-Methoxybenzaldehyde | DEAD | 4c | 88 |

| 4 | 4-Nitrobenzaldehyde | DEAD | 4d | 75 |

| 5 | 2-Naphthaldehyde | DEAD | 4e | 79 |

| 6 | 4-Fluorobenzaldehyde | Dimethyl acetylenedicarboxylate (DMAD) | 4f | 81 |

| 7 | 4-Bromobenzaldehyde | DEAD | 4g | 78 |

| 8 | 4-(Trifluoromethyl)benzaldehyde | DEAD | 4h | 82 |

| 9 | 3-Nitrobenzaldehyde | DEAD | 4i | 80 |

| 10 | 4-Chlorobenzaldehyde | DEAD | 4j | 81 |

| 11 | 2,6-Dichlorobenzaldehyde | DEAD | 4k | 75 |

| 12 | 2-Thiophenecarboxaldehyde | DEAD | 4l | 80 |

Experimental Protocol: One-Pot Synthesis of Dihydronaphthalen-1(2H)-one Derivatives[1]

-

A mixture of 3,5,5-trimethylcyclohex-2-en-1-one (1.0 mmol), an aromatic aldehyde (1.0 mmol), and 4-(dimethylamino)pyridine (DMAP) (10 mol%) in water (1.0 mL) is stirred at 60 °C for 3 hours.

-

Diethyl acetylenedicarboxylate (DEAD) or dimethyl acetylenedicarboxylate (DMAD) (1.5 mmol) is added to the mixture.

-

The reaction mixture is then refluxed for an additional 36-48 hours.

-

Upon completion, the product is extracted with ethyl acetate (B1210297) (5.0 mL).

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (EtOAc/hexanes, 1:4, v/v) to afford the desired dihydronaphthalen-1(2H)-one derivative.

II. Core Reactivity of the Dihydronaphthol Ring

The chemical versatility of the dihydronaphthol ring system stems from the interplay between the aromatic and aliphatic portions of the molecule, as well as the nucleophilic and directing effects of the hydroxyl group. Key reactions include oxidation to form naphthols or quinones, and reduction to yield tetralol derivatives.

A. Oxidation Reactions

The oxidation of dihydronaphthols can lead to the corresponding naphthols, representing an aromatization process, or further to quinones depending on the oxidant and reaction conditions. While specific quantitative data for the oxidation of a broad range of dihydronaphthol substrates is not extensively tabulated in the literature, the conversion of tetralol/tetralone mixtures to alpha-naphthol highlights the feasibility of this transformation with yields around 72-80% being achievable.[2]

Table 2: Representative Oxidation of Tetralol/Tetralone Mixture to Alpha-Naphthol [2]

| Starting Material Ratio (Tetralol:Tetralone) | Conversion per Pass (%) | Ultimate Yield (%) |

| 10:1 | 33.5 | 72 |

| 40:60 | 30-35 | 80 |

Experimental Protocol: General Oxidation of a Dihydronaphthol Derivative (Representative Protocol)

Note: This is a generalized protocol based on the oxidation of related aromatic hydrocarbons and requires optimization for specific dihydronaphthol substrates.

-

To a stirred solution of the dihydronaphthol derivative (1.0 mmol) in a suitable solvent (e.g., acetone, acetic acid), add potassium permanganate (B83412) (KMnO₄) (2.0-3.0 mmol) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

-

Filter the mixture through a pad of celite to remove manganese dioxide.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

B. Reduction Reactions

Reduction of the dihydronaphthol ring system, particularly the ketone functionality in dihydronaphthalenones, typically yields the corresponding tetralol derivatives. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high chemoselectivity.

Table 3: Synthesis of Dihydronaphthalene-Thiazolidinone Derivatives and Subsequent Reductions (Illustrative Yields) [3]

| Starting Material | Reagent | Product | Yield (%) |

| Thiosemicarbazides 3a-d | Ethyl chloroacetate | Thiazolidinone derivatives 4a-d | 76-94 |

| Thiazolidinone 4a | DMF-DMA | Enaminone derivative 6 | 87 |

| Enaminone 6 | Ethyl acetoacetate | Thiazolopyridine carboxylate 7 | 83 |

| Enaminone 6 | Acetylacetone | Thiazolo-pyridine ethanone (B97240) 8 | 80 |

Experimental Protocol: Reduction of a Dihydronaphthalenone Derivative with Sodium Borohydride (Representative Protocol)

Note: This is a generalized protocol and requires optimization for specific dihydronaphthol substrates.

-

Dissolve the dihydronaphthalenone derivative (1.0 mmol) in a suitable protic solvent such as methanol (B129727) or ethanol (B145695) (10 mL).

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1-1.5 mmol) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting tetralol derivative by column chromatography or recrystallization.

III. Role in Signaling Pathways and Drug Development

Derivatives of the dihydronaphthol scaffold have shown promise as modulators of key cellular signaling pathways implicated in cancer and other diseases. The structural similarity of some dihydronaphthol-containing natural products to known inhibitors of the PI3K/Akt and MAPK pathways suggests their potential as a source of novel therapeutic agents.

A. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Natural products containing scaffolds structurally related to dihydronaphthols have been shown to inhibit this pathway.[4][5][6][7] While direct and extensive studies on simple dihydronaphthol derivatives are still emerging, the potential for this ring system to serve as a template for PI3K/Akt inhibitors is significant.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by dihydronaphthol derivatives.

B. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer. Certain natural products with structural motifs reminiscent of dihydronaphthol have been identified as modulators of the MAPK pathway.[8][9]

Caption: Putative inhibitory action of dihydronaphthol derivatives on the MAPK signaling cascade.

IV. Experimental Workflows

The discovery and development of novel drugs based on the dihydronaphthol scaffold typically follow a structured workflow encompassing synthesis, purification, and biological evaluation.

A. Synthetic Chemistry Workflow

Caption: A typical workflow for the synthesis and purification of dihydronaphthol derivatives.

B. Biological Screening Workflow

Caption: A generalized workflow for the biological screening of dihydronaphthol derivatives.

V. Conclusion

The dihydronaphthol ring system represents a versatile and promising scaffold for the development of novel therapeutic agents. Its accessible synthesis and amenability to a range of chemical modifications provide a robust platform for generating diverse chemical libraries. While further research is needed to fully elucidate the specific interactions of dihydronaphthol derivatives with key signaling pathways, the existing evidence strongly suggests their potential as modulators of cellular processes relevant to cancer and other diseases. The systematic application of the synthetic and screening workflows outlined in this guide will be instrumental in unlocking the full therapeutic potential of this important chemical entity.

References

- 1. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2595266A - Production of alpha-naphthol by catalytic reduction of alphatetralol and alpha-tetralone - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 5,8-Dihydro-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5,8-Dihydro-1-naphthol. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines best practices for storage and handling based on information from safety data sheets and general principles of chemical stability for related naphthol compounds. Furthermore, it details generalized experimental protocols for conducting stability studies to determine its degradation profile.

Summary of Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions derived from available safety data sheets and product information.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, well-ventilated area. Specific recommendations include refrigeration at 2-8°C or freezing at -20°C for long-term storage. | [1][2][3] |

| Atmosphere | Store in a dry environment. | [3][4] |

| Container | Keep in a tightly closed container, preferably the original packaging. | [4][5] |

| Light Exposure | Protect from direct sunlight and light. Some naphthol derivatives are known to be light-sensitive. | [6][7] |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | [5] |

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [8][9][10][11] |

| Molecular Weight | 146.19 g/mol | [8][9][10][11][12] |

| Appearance | Solid, Light yellow to Dark Brown Crystals | [1][2] |

| Melting Point | 56-60 °C | [2][3] |

| Boiling Point | 120 °C at 1 Torr | [1][3] |

| Solubility | Soluble in Chloroform, DMSO, Methanol. Very slightly soluble in water. | [2] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the reviewed literature, potential degradation mechanisms can be inferred based on its chemical structure, which contains a phenol (B47542) group and a partially saturated bicyclic ring system. These pathways are critical for designing forced degradation studies.

A logical workflow for investigating these potential degradation pathways is outlined below.

Caption: Logical workflow for investigating degradation pathways.

The phenolic hydroxyl group is susceptible to oxidation, potentially leading to the formation of quinone-type structures. The dihydronaphthalene ring system may also be susceptible to aromatization or other oxidative degradation.

Experimental Protocols for Stability Assessment

The following are generalized protocols for forced degradation studies, which are essential for establishing the intrinsic stability of a drug substance. These should be adapted and optimized for this compound.

General Experimental Workflow

The overall process for assessing the stability of this compound is depicted in the following workflow diagram.

Caption: General experimental workflow for stability assessment.

Hydrolytic Stability

-

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (purified water) media.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Oxidative Stability

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

Analyze the samples by HPLC.

-

Photostability

-

Objective: To determine the effect of light exposure on the stability of this compound.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14]

-

Simultaneously, store control samples (solid and solution) protected from light under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Thermal Stability

-

Objective: To investigate the stability of this compound at elevated temperatures.

-

Protocol:

-

Place the solid compound in a thermostatically controlled oven at one or more elevated temperatures (e.g., 60°C, 80°C).

-

Withdraw samples at predetermined time points.

-

Prepare solutions of the samples and analyze by HPLC.

-

Analytical Methodologies

A validated stability-indicating analytical method is crucial for the accurate assessment of stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

-

Method Development: A reverse-phase HPLC method should be developed to separate this compound from its potential degradation products.

-

Detection: A UV detector is typically suitable. The selection of the detection wavelength should be based on the UV spectrum of this compound.

-

Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific, quantitative stability data for this compound is not extensively documented, the information available from safety data sheets provides clear guidance on its proper storage and handling. For drug development and research applications, it is imperative to conduct comprehensive forced degradation studies to elucidate its degradation pathways and establish a detailed stability profile. The generalized experimental protocols and workflows provided in this guide offer a framework for undertaking such studies in a scientifically sound and regulatory-compliant manner. Researchers should be aware that due to its phenolic nature and dihydronaphthalene core, the compound may be susceptible to oxidative and photolytic degradation.

References

- 1. This compound (>80%) | LGC Standards [lgcstandards.com]

- 2. usbio.net [usbio.net]

- 3. 5,8-Dihydronaphthol CAS#: 27673-48-9 [m.chemicalbook.com]

- 4. ijmr.net.in [ijmr.net.in]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H10O | CID 97466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. scbt.com [scbt.com]

- 12. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. bfarm.de [bfarm.de]

Key intermediates in the synthesis of 5,8-Dihydro-1-naphthol

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 5,8-Dihydro-1-naphthol

Introduction